molecular formula C18H27N5O5 B12800540 5'-O-Octanoyl AZT CAS No. 106060-77-9

5'-O-Octanoyl AZT

Cat. No.: B12800540
CAS No.: 106060-77-9
M. Wt: 393.4 g/mol
InChI Key: BZEPXKPTNQMXFG-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-Octanoyl AZT is a derivative of azidothymidine (AZT), a nucleoside analog reverse-transcriptase inhibitor primarily used in the treatment of HIV/AIDS. The addition of an octanoyl group to the 5’ position of AZT enhances its lipophilicity, potentially improving its pharmacokinetic properties and ability to penetrate cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Octanoyl AZT typically involves the esterification of AZT with octanoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 40°C

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of 5’-O-Octanoyl AZT follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5’-O-Octanoyl AZT undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, reverting to AZT and octanoic acid.

    Oxidation and Reduction: While the compound itself is relatively stable, the azido group in AZT can undergo reduction to form amines.

    Substitution: The octanoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents

    Substitution: Acyl chlorides or anhydrides in the presence of a base

Major Products:

Scientific Research Applications

5’-O-Octanoyl AZT has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its enhanced cellular uptake and potential to overcome drug resistance in HIV treatment.

    Medicine: Explored for its improved pharmacokinetic properties, potentially leading to better therapeutic outcomes.

    Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

The mechanism of action of 5’-O-Octanoyl AZT is similar to that of AZT. It inhibits the activity of HIV-1 reverse transcriptase by acting as a chain terminator during DNA synthesis. The octanoyl group enhances its ability to penetrate cellular membranes, potentially increasing its efficacy. Once inside the cell, it is converted to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

    AZT (Azidothymidine): The parent compound, used widely in HIV treatment.

    5’-O-Myristoyl AZT: Another esterified derivative with a longer acyl chain, potentially offering different pharmacokinetic properties.

    5’-O-Palmitoyl AZT: Similar to 5’-O-Octanoyl AZT but with an even longer acyl chain, affecting its solubility and cellular uptake.

Uniqueness: 5’-O-Octanoyl AZT is unique due to its balance between lipophilicity and molecular size, which may offer optimal pharmacokinetic properties compared to other derivatives. Its specific esterification at the 5’ position enhances its ability to penetrate cellular membranes while maintaining the antiviral activity of the parent compound .

Properties

CAS No.

106060-77-9

Molecular Formula

C18H27N5O5

Molecular Weight

393.4 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl octanoate

InChI

InChI=1S/C18H27N5O5/c1-3-4-5-6-7-8-16(24)27-11-14-13(21-22-19)9-15(28-14)23-10-12(2)17(25)20-18(23)26/h10,13-15H,3-9,11H2,1-2H3,(H,20,25,26)/t13-,14+,15+/m0/s1

InChI Key

BZEPXKPTNQMXFG-RRFJBIMHSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.